In-Depth Technical Guide: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in Advanced Drug Discovery
In-Depth Technical Guide: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in Advanced Drug Discovery
Executive Summary
The compound 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 333444-50-1) is a privileged heterocyclic building block extensively utilized in medicinal chemistry[1]. As an N-alkylated pyrazole, it serves as a critical intermediate in the synthesis of highly potent pharmacophores, including c-Jun N-terminal kinase 3 (JNK3) inhibitors and Adenosine A2A receptor antagonists[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, offering drug development professionals a robust framework for integrating this scaffold into complex synthetic pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of CAS 333444-50-1 is essential for optimizing reaction conditions and predicting its behavior in downstream biological assays. The molecule combines a rigid, electron-deficient nitropyrazole core with a lipophilic, sterically demanding 2-chlorobenzyl moiety.
Quantitative Data Summary
| Property | Value |
| Compound Name | 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
| CAS Registry Number | 333444-50-1[1] |
| Molecular Formula | C₁₀H₈ClN₃O₂[4] |
| Molecular Weight | 237.64 g/mol [1] |
| Purity Standard | ≥98% (Typical commercial grade)[4] |
| SMILES String | O=C1=CN(CC2=CC=CC=C2Cl)N=C1[4] |
| Storage Conditions | Sealed in dry environment, 2-8 °C[4] |
Structural Rationale in Drug Design
The architectural components of this molecule are deliberately chosen for specific molecular interactions:
-
The 4-Nitro Group: Serves as a stable, masked amine. Once reduced, the resulting 4-amino-1H-pyrazole becomes a powerful nucleophile for urea formation (in kinase inhibitors) or cyclization into fused bicyclic systems like pyrazolo[4,3-d]pyrimidines[2][3].
-
The 2-Chlorobenzyl Moiety: The ortho-chloro substitution restricts the rotational freedom of the benzyl group, locking the molecule into a preferred dihedral conformation. In Adenosine A2A receptor antagonists, this specific geometry allows the chlorine atom to participate in halogen bonding while anchoring the molecule via hydrophobic interactions near the highly conserved Asn253 residue within the receptor's binding pocket[5].
Mechanistic Synthesis & Protocol Design
The synthesis of CAS 333444-50-1 and its subsequent functionalization require precise control over reaction conditions to ensure high regioselectivity and chemoselectivity.
Protocol 1: Regioselective N-Alkylation
This protocol details the synthesis of the title compound via the nucleophilic substitution (
Causality & Rationale:
The pyrazole N-H is weakly acidic (
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with 4-nitro-1H-pyrazole (1.0 equivalent) and anhydrous DMF (approx. 5-10 volumes).
-
Deprotonation: Add finely powdered anhydrous
(1.5 to 2.0 equivalents). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. -
Alkylation: Add 2-chlorobenzyl chloride (1.1 equivalents) dropwise to the mixture.
-
Heating: Elevate the reaction temperature to 60–80 °C and stir for 12–18 hours[6]. Monitor progression via TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench by pouring into crushed ice/water.
-
Isolation: Filter the resulting precipitate, wash extensively with distilled water to remove DMF and inorganic salts, and dry under vacuum to yield 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.
Protocol 2: Chemoselective Nitro Reduction
To utilize the scaffold in drug discovery, the nitro group must be reduced to an amine.
Causality & Rationale:
Standard catalytic hydrogenation (e.g.,
Step-by-Step Methodology:
-
Preparation: Dissolve 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in a mixture of Ethanol and Water (typically a 2:1 or 4:1 ratio).
-
Activation: Add Iron powder (3.0 to 5.0 eq) and
(5.0 eq) to the solution[7]. -
Reduction: Heat the vigorously stirred mixture to 75–80 °C for 1 to 2 hours. The reaction is typically rapid; monitor via LC-MS to prevent over-reaction.
-
Filtration: While the mixture is still hot, filter it through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the aqueous residue with 1M NaOH and extract with Dichloromethane (
). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate to afford 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine.
Downstream Applications & Signaling Pathways
The resulting aminopyrazole is a highly versatile intermediate. It undergoes urea formation to yield highly potent JNK3 inhibitors, which are critical in neurodegenerative disease research[2]. Alternatively, it can be cyclized into pyrazolo[4,3-d]pyrimidines, which act as potent antagonists of the Adenosine A2A receptor[3].
Synthetic divergence of CAS 333444-50-1 into key therapeutic scaffolds.
Adenosine A2A Receptor Antagonism in Immunotherapy
In the tumor microenvironment, extracellular adenosine binds to the A2A receptor on immune cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP. This pathway heavily suppresses T-cell and Natural Killer (NK) cell activity. Pyrazolopyrimidine derivatives synthesized from CAS 333444-50-1 competitively bind to the A2A receptor, blocking this immunosuppressive signaling and restoring immune function[3].
Inhibition of the A2A receptor signaling pathway by pyrazolopyrimidine derivatives.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, rigorous analytical validation must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass (
). The presence of the chlorine isotope pattern (approximate 3:1 ratio of M to M+2 peaks) validates the retention of the ortho-chloro group[1]. -
1H-NMR (Proton Nuclear Magnetic Resonance): The pyrazole protons typically appear as two distinct singlets in the downfield aromatic region (
8.0 - 8.5 ppm) due to the electron-withdrawing nature of the nitro group. The benzylic protons will appear as a sharp singlet around 5.3 - 5.5 ppm. -
HPLC (High-Performance Liquid Chromatography): Utilized to confirm ≥98% purity, ensuring no unreacted 2-chlorobenzyl chloride or dialkylated byproducts remain before proceeding to the sensitive reduction step[4].
References
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry - ACS Publications, [Link]
- AMINOPYRAZOLE DERIVATIVES - EP 2242743 B1, European P
-
The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles, PMC - National Institutes of Health, [Link]
Sources
- 1. 333444-50-1|1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
